3-Bromobenzothiophene-2-carboxylic acid
Overview
Description
3-Bromobenzothiophene-2-carboxylic acid is a compound that can be inferred to have a bromine atom attached to a benzothiophene ring, specifically at the 3-position, with a carboxylic acid functional group at the 2-position. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of the bromine substituent and the carboxylic acid group.
Synthesis Analysis
The synthesis of related brominated thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of lanthanide complexes using 2-bromine-5-methoxybenzoic acid indicates the potential for brominated benzoic acids to form coordination compounds with metals . Additionally, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide suggests that brominated aromatic compounds can undergo radical cyclization and carboxylation reactions . These methods could potentially be adapted for the synthesis of 3-bromobenzothiophene-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be quite complex, with the potential for various conformers and interactions. For example, the study of 2-amino-5-bromobenzoic acid revealed four different conformers, with the most stable being identified through computational methods . This suggests that 3-bromobenzothiophene-2-carboxylic acid could also exhibit multiple conformations, and its most stable form could be determined through similar computational studies.
Chemical Reactions Analysis
Brominated aromatic compounds are known to participate in a variety of chemical reactions. The synthesis of thienopyridinones and thienopyranones from bromothiophen carboxylic acids demonstrates the ability of these compounds to undergo cyclization reactions . Moreover, the photo-oxidation of dibenzothiophene in seawater resulting in carboxylic and sulphonic acids indicates that brominated thiophenes could also be susceptible to oxidative transformations . These reactions could be relevant to the chemical behavior of 3-bromobenzothiophene-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be quite diverse. For instance, the lanthanide complexes using brominated benzoic acid derivatives exhibit specific thermal properties and phase transitions, as well as bacteriostatic activities . The vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid provides insights into the spectroscopic properties that could be expected for 3-bromobenzothiophene-2-carboxylic acid . These studies suggest that the physical and chemical properties of 3-bromobenzothiophene-2-carboxylic acid could be explored through similar experimental and computational techniques.
Scientific Research Applications
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Chemical Synthesis
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Organic Chemistry
- Application : One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides .
- Method : This method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
- Results : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
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Pharmaceutical Sciences
- Application : Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences .
- Method : The synthesis of multisubstituted benzothiophenes remains still difficult in terms of the applicable functional groups and substitution patterns due to the limited methods constructing the benzothiophene skeleton and introducing substituents .
- Results : A novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors was presented .
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Materials Chemistry
- Application : Multisubstituted benzothiophenes have been used in the field of materials chemistry .
- Method : The method involves the formation of benzothiophene skeleton via aryne intermediates, and further addition with aryne intermediates .
- Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
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Synthesis of (benzo[b]thiophen-3-yl)trimethylstannane
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Substitution Reaction with Piperidine
Safety And Hazards
3-Bromobenzothiophene-2-carboxylic acid is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It has hazard statements H302 - H317, which means it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing its dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers I found some references to 3-Bromobenzothiophene-2-carboxylic acid in the literature , but I couldn’t retrieve the specific papers for a detailed analysis.
properties
IUPAC Name |
3-bromo-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGTTKXEYIEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481884 | |
Record name | 3-Bromobenzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzothiophene-2-carboxylic acid | |
CAS RN |
29174-66-1 | |
Record name | 3-Bromobenzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromobenzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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